
tert-butyl N-(5-formyl-1,3,4-thiadiazol-2-yl)carbamate
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Overview
Description
tert-butyl N-(5-formyl-1,3,4-thiadiazol-2-yl)carbamate: is a heterocyclic compound with the molecular formula C8H11N3O3S. It is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-formyl-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable formylating agent under controlled conditions. One common method involves the use of formyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods: The process may include steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(5-formyl-1,3,4-thiadiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: tert-Butyl (5-carboxy-1,3,4-thiadiazol-2-yl)carbamate.
Reduction: tert-Butyl (5-hydroxymethyl-1,3,4-thiadiazol-2-yl)carbamate.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-butyl N-(5-formyl-1,3,4-thiadiazol-2-yl)carbamate is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with specific biological targets makes it a valuable scaffold in drug discovery .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-(5-formyl-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiadiazole ring can also interact with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: Known for its antimicrobial properties and used in the synthesis of other thiadiazole derivatives.
tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate: Another heterocyclic compound with similar formyl and carbamate functionalities, used in medicinal chemistry.
Uniqueness: tert-butyl N-(5-formyl-1,3,4-thiadiazol-2-yl)carbamate stands out due to its unique combination of the thiadiazole ring and formyl group, which imparts distinct chemical reactivity and biological activity.
Biological Activity
The compound tert-butyl N-(5-formyl-1,3,4-thiadiazol-2-yl)carbamate (CAS Number: 2219379-20-9) is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, potential antifungal effects, and other pharmacological applications.
Molecular Formula: C8H11N3O3S
Molecular Weight: 229.26 g/mol
Structure: The compound features a thiadiazole ring which is crucial for its biological activity.
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies: A review highlighted that certain thiadiazole derivatives possess potent anticancer activity with IC50 values ranging from 0.28 to 0.52 µg/mL against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .
- Mechanism of Action: The binding interactions of these compounds with tubulin have been studied through docking analyses, revealing that they can inhibit tubulin polymerization, which is vital for cancer cell proliferation .
Antifungal Activity
The antifungal properties of thiadiazole derivatives have also been documented:
- Broad Spectrum Activity: Compounds in this class have demonstrated efficacy against pathogenic fungi with low toxicity to human cells. For example, one study reported a derivative that effectively inhibited Candida species while maintaining human cell viability .
- Mechanistic Insights: Although specific mechanisms for the antifungal action of this compound are yet to be fully elucidated, similar compounds have shown interference with fungal cell wall synthesis and metabolic pathways .
Other Pharmacological Effects
In addition to anticancer and antifungal activities, thiadiazole derivatives have been explored for other therapeutic potentials:
- Antimicrobial Effects: Some studies suggest that these compounds exhibit antibacterial properties as well .
- Anti-inflammatory Activity: Preliminary findings indicate that certain thiadiazole derivatives may possess anti-inflammatory effects, although further research is required to confirm these claims.
Table: Summary of Biological Activities
Activity Type | Cell Line/Pathogen | IC50 Value | Reference |
---|---|---|---|
Anticancer | MCF-7 | 0.28 µg/mL | |
Anticancer | A549 | 0.52 µg/mL | |
Antifungal | Candida spp. | Not specified | |
Antibacterial | Various bacteria | Not specified |
Research Findings
A study conducted on related compounds indicated that modifications in the thiadiazole structure significantly influence biological activity. For instance, substituents at the C-5 position were found to be critical for enhancing cytotoxicity against specific cancer cell lines .
Furthermore, flow cytometry analyses in various studies revealed that certain thiadiazole derivatives induce apoptosis in cancer cells by activating caspases and releasing cytochrome c from mitochondria . This apoptotic pathway is crucial for developing effective anticancer therapies.
Properties
IUPAC Name |
tert-butyl N-(5-formyl-1,3,4-thiadiazol-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-8(2,3)14-7(13)9-6-11-10-5(4-12)15-6/h4H,1-3H3,(H,9,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRCYMZMDWVSJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(S1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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